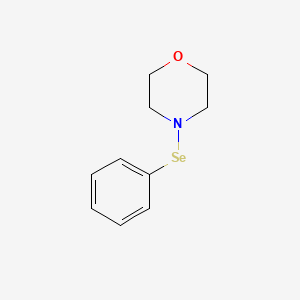
Morpholine, 4-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(phenylseleno)-: is an organic compound that features a morpholine ring substituted with a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morpholine, 4-(phenylseleno)- can be synthesized through a reaction involving morpholine and phenylselenium bromide. The process typically involves stirring morpholine with phenylselenium bromide in a solvent such as dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for Morpholine, 4-(phenylseleno)- are not extensively documented, the use of polymer-supported reagents has been explored. For instance, polystyrene-supported (4-phenylseleno)morpholine can be synthesized and used as an efficient α-selenenylating agent for saturated aldehydes .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine, 4-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α,β-unsaturated aldehydes.
Substitution: It can participate in substitution reactions, particularly involving the phenylseleno group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reactions often involve reagents like chloromethylidenetriphenylphosphorane.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Morpholine, 4-(phenylseleno)- is used as a reagent in organic synthesis, particularly for the α-selenenylation of saturated aldehydes. It is also employed in the synthesis of α,β-unsaturated aldehydes .
Biology and Medicine:
Industry: The compound’s reactivity makes it valuable in industrial applications, particularly in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism by which Morpholine, 4-(phenylseleno)- exerts its effects involves the reactivity of the phenylseleno group. This group can undergo oxidation and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the phenylseleno group .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Morpholine: A simple morpholine ring without the phenylseleno substitution.
Phenylselenium Bromide: A compound containing the phenylseleno group but lacking the morpholine ring.
Uniqueness: Morpholine, 4-(phenylseleno)- is unique due to the combination of the morpholine ring and the phenylseleno group.
Propriétés
| 82737-08-4 | |
Formule moléculaire |
C10H13NOSe |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
4-phenylselanylmorpholine |
InChI |
InChI=1S/C10H13NOSe/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5H,6-9H2 |
Clé InChI |
QVXXUAVKAJXEHW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
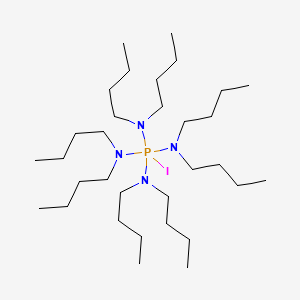
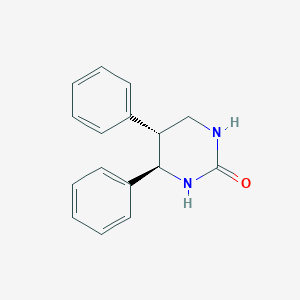


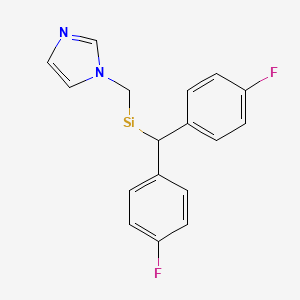

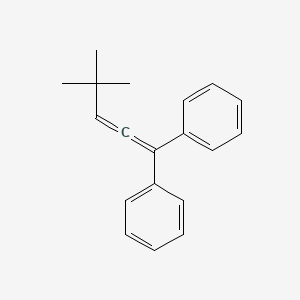
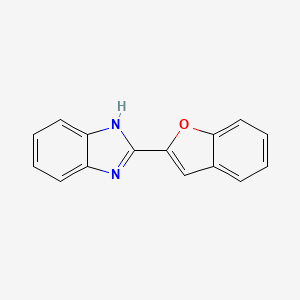
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

